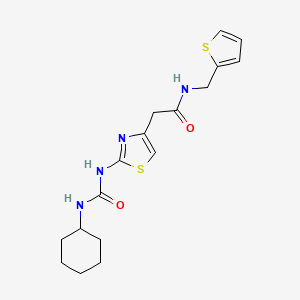
3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The key steps may involve:
Alkylation: Introduction of the propyl group at the 7-position of the purine ring.
Substitution: Attachment of the piperazine ring at the 8-position.
Allylation: Addition of the prop-2-enyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of the prop-2-enyl group to an epoxide or other oxidized forms.
Reduction: Reduction of the purine ring or the piperazine ring.
Substitution: Replacement of functional groups on the purine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural purines, potentially inhibiting or activating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A natural purine base found in DNA and RNA.
Uniqueness
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is unique due to its specific substitutions on the purine and piperazine rings, which may confer distinct biological or chemical properties compared to other purine derivatives.
Propriétés
IUPAC Name |
3-methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-6-20-8-10-21(11-9-20)15-17-13-12(22(15)7-5-2)14(23)18-16(24)19(13)3/h4H,1,5-11H2,2-3H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSDKBHLMNVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane](/img/structure/B3015107.png)


![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)


![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
![1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3015121.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)



